molecular formula C6H11N3O B13921271 1-Ethyl-5-methoxy-1H-pyrazol-4-amine

1-Ethyl-5-methoxy-1H-pyrazol-4-amine

Cat. No.: B13921271
M. Wt: 141.17 g/mol
InChI Key: LYTMSHYMNUEMAR-UHFFFAOYSA-N
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Description

1-Ethyl-5-methoxy-1H-pyrazol-4-amine is a chemical compound with the CAS Number 1468982-91-3 and the molecular formula C7H13N3O . It belongs to the pyrazole chemical class, a five-membered heterocyclic ring structure known for its wide spectrum of biological activities and its prominence in medicinal chemistry research . Pyrazole derivatives are recognized as potent medicinal scaffolds and have been extensively studied for their diverse pharmacological properties . As a specialized building block, this amine-functionalized pyrazole serves as a key synthetic intermediate for researchers developing novel chemical entities. The pyrazole core is a common feature in compounds screened for various biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer effects . Furthermore, substituted pyrazoles are valuable in drug discovery programs targeting metalloproteases such as meprin α and β, which are emerging as targets in diseases like fibrosis, cancer, and Alzheimer's . The structure of this compound, featuring an amine group, makes it a versatile precursor for further chemical modification and exploration of structure-activity relationships (SAR) in the design of new therapeutic agents . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-ethyl-5-methoxypyrazol-4-amine

InChI

InChI=1S/C6H11N3O/c1-3-9-6(10-2)5(7)4-8-9/h4H,3,7H2,1-2H3

InChI Key

LYTMSHYMNUEMAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)OC

Origin of Product

United States

Preparation Methods

Specific Preparation Route for 1-Ethyl-5-methoxy-1H-pyrazol-4-amine

Given the structure, a plausible synthetic route involves:

  • Step 1: Formation of 1-Ethyl-1H-pyrazol-4-amine core

    Literature reports preparation of 1-ethyl-1H-pyrazol-4-amine by substitution reactions or condensation of ethyl-substituted hydrazines with appropriate β-ketonitriles. For example, 1-ethyl-1H-pyrazol-4-amine is used as a key intermediate in various syntheses.

  • Step 2: Introduction of the methoxy group at C-5

    The methoxy substituent at the 5-position can be introduced via selective electrophilic substitution or by using a methoxy-substituted β-ketonitrile precursor. Alternatively, methylation of a hydroxy group at C-5 (if accessible) using methylating agents like dimethyl sulfate or methyl iodide under basic conditions can yield the methoxy substituent.

  • Step 3: Purification and characterization

    After synthesis, purification is typically done by recrystallization or chromatography. Characterization includes NMR (proton and carbon), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.

Example Reaction Conditions and Yields

While exact data for 1-Ethyl-5-methoxy-1H-pyrazol-4-amine is scarce, analogous compounds such as 1-ethyl-1H-pyrazol-4-amine have been prepared under the following conditions:

Parameter Details
Starting materials β-Ketonitrile derivatives, hydrazines
Solvent Ethanol, Dimethylformamide (DMF)
Temperature Room temperature to reflux (60–120 °C)
Reaction time Several hours to overnight
Base Potassium carbonate or other mild bases
Yield Moderate to good (40–80%)

These conditions can be adapted to introduce the methoxy group either pre- or post-pyrazole formation.

Analytical Data and Structural Confirmation

For related compounds, spectral data are available:

  • NMR (1H, 300–500 MHz, DMSO-d6): Typical signals include triplets and quartets for ethyl groups, singlets for aromatic protons, and characteristic shifts for amino and methoxy protons.
  • Mass Spectrometry (ESI+): Molecular ion peaks corresponding to the protonated molecule confirm molecular weight.
  • X-ray Crystallography: Used for confirming molecular structure and hydrogen bonding patterns in related pyrazole derivatives.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of β-ketonitrile precursor Varies depending on substituents May include methoxy substitution here
2 Condensation with ethyl-substituted hydrazine Ethanol or DMF, base, heat Forms 1-ethyl-1H-pyrazol-4-amine core
3 Introduction of methoxy group (if not in step 1) Methylating agent, base, solvent Selective methylation at C-5 position
4 Purification Recrystallization, chromatography Ensures product purity
5 Characterization NMR, MS, X-ray crystallography Confirms structure and purity

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines remains the most efficient and versatile method for 5-aminopyrazole synthesis, allowing for diverse substitution patterns.
  • Methoxy substitution can be introduced either by using methoxy-functionalized starting materials or by post-synthetic methylation.
  • The ethyl group at N-1 is typically introduced via the use of ethyl-substituted hydrazines or alkylation of the pyrazole nitrogen.
  • Purity and yield optimization depend heavily on reaction conditions such as solvent choice, temperature, and reaction time.
  • Analytical techniques including NMR and MS are essential for confirming the substitution pattern and molecular identity.

The preparation of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine is best approached through the condensation of appropriately substituted β-ketonitriles with ethyl-substituted hydrazines, followed by selective introduction or retention of the methoxy group at the 5-position. Reaction conditions typically involve mild bases, polar solvents like ethanol or DMF, and controlled heating. Purification and characterization steps ensure the integrity of the final compound. This methodology aligns with established synthetic strategies for 5-aminopyrazoles and substituted pyrazoles in medicinal chemistry research.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS: 1497999-11-7)

  • Substituents : Ethoxy (5-position), ethyl (3-position), methyl (1-position).
  • Key Differences : Replacing the methoxy group in the target compound with ethoxy increases hydrophobicity and may alter metabolic stability. The additional methyl group at the 1-position introduces steric effects that could influence binding affinity in biological systems .

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine

  • Substituents : Ethyl (1-position), methyl (4-position), and a pyrazole-methyl linkage.
  • Key Differences: The presence of a pyrazole-methyl bridge creates a bispyrazole structure, enhancing molecular rigidity compared to the monomeric target compound. This structural feature could impact crystallinity and intermolecular interactions .

4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Substituents: Ethoxyimino-phenyl and phenyl groups at the 4- and 2-positions, respectively.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Ethyl-5-methoxy-1H-pyrazol-4-amine C₆H₁₁N₃O 153.17 Ethyl (1), methoxy (5)
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine C₈H₁₅N₃O 169.22 Ethoxy (5), ethyl (3), methyl (1)
1-{1-[4-(Propan-2-yl)phenyl]ethyl}-1H-pyrazol-5-amine C₁₄H₁₉N₃ 229.32 Isopropylphenyl-ethyl (1)

Notes:

  • The ethoxy group in 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine increases its molecular weight by ~16 g/mol compared to the methoxy-containing target compound.
  • Bulky substituents, such as the isopropylphenyl group in the C₁₄H₁₉N₃ derivative, significantly elevate molecular weight and steric hindrance, which may reduce solubility .

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